molecular formula C24H22N4O5S B11466795 3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B11466795
M. Wt: 478.5 g/mol
InChI Key: FORWGCRVQKWCJA-UHFFFAOYSA-N
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Description

The compound 3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 1,3-benzodioxole group, a 3,4,5-trimethoxyphenyl moiety, and a pyridine ring linked via a sulfanyl-methyl bridge. The 1,3-benzodioxol-5-yl group may enhance lipophilicity and membrane permeability, while the trimethoxyphenyl substituent could contribute to electron-rich aromatic interactions with biological targets .

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

3-[[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine

InChI

InChI=1S/C24H22N4O5S/c1-29-20-9-16(10-21(30-2)22(20)31-3)23-26-27-24(34-13-15-5-4-8-25-12-15)28(23)17-6-7-18-19(11-17)33-14-32-18/h4-12H,13-14H2,1-3H3

InChI Key

FORWGCRVQKWCJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC4=C(C=C3)OCO4)SCC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PYRIDINE typically involves multi-step organic reactions. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of Benzodioxole and Trimethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyridine Moiety: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: This can be achieved by reacting thiol derivatives with appropriate electrophiles under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzodioxole and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole and pyridine moieties are common in pharmacophores, making it a potential candidate for drug discovery and development.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry

    Chemical Sensors: The compound’s unique electronic properties can be exploited in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 3-({[4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PYRIDINE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or acting as an inhibitor. The pyridine moiety can interact with nucleic acids or proteins, affecting their function. The compound’s overall structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,4-triazole family, which is widely studied for its pharmacological properties. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound 1,3-Benzodioxol-5-yl, 3,4,5-trimethoxyphenyl, pyridine-sulfanyl-methyl Hypothesized antimicrobial/antiviral Not reported
5-Phenyl-4-phenyl-3-(6-chloropyridin-3-yl methyl)sulfanyl-1,2,4-triazole (Compound 7) 6-Chloropyridin-3-yl, phenyl Antibacterial (Gram-positive bacteria) Moderate
Triazole Schiff base benzopyranones Benzopyranone, Schiff base linkage Antiviral (Cucumber mosaic virus) 500 mg/L
Compound 12 () 4-Chlorophenyl, 4-methoxyphenyl, pyrrolo-thiazolo-pyrimidine Not reported (complex heterocyclic system) N/A

Key Observations:

Substituent Impact on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound may offer superior binding affinity compared to the 6-chloropyridin-3-yl group in Compound 7, as electron-donating methoxy and dioxole groups enhance interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous triazole derivatives, such as nucleophilic substitution of thiols with halogenated pyridines (e.g., 6-chloro-3-chloromethyl pyridine) . In contrast, compounds like 12 () require multi-step heterocyclic annulations, reducing synthetic feasibility .

Antiviral Potential: While the triazole Schiff base derivatives in show antiviral activity at 500 mg/L, the target compound’s 1,3-benzodioxol-5-yl group could improve efficacy by mimicking catechol-based protease inhibitors .

Research Findings and Gaps

  • Structural Analysis: The compound’s crystallographic data (if available) would likely be refined using SHELXL, a program renowned for small-molecule structural determination .
  • Biological Data: No direct activity data exists for the target compound. By analogy, triazole derivatives with chloropyridine or methoxyphenyl groups exhibit moderate antibacterial activity, but the impact of the benzodioxole group remains speculative .

Biological Activity

The compound 3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is a triazole derivative that has been investigated for its various biological activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C21H24N4O4S
Molecular Weight : 428.5 g/mol
IUPAC Name : 3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine

The compound features a triazole ring and a sulfanyl group that are significant for its biological activity. The presence of the benzodioxole and trimethoxyphenyl groups enhances its interaction with biological targets.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in various metabolic pathways. Studies indicate that it may interact with cyclooxygenase (COX) enzymes and other key proteins involved in inflammation and cancer progression .
  • Receptor Modulation : The compound's structure allows it to bind to specific receptors, potentially modulating their activity. This characteristic is crucial for its anti-inflammatory and anticancer properties .
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi. Its ability to disrupt microbial membranes or inhibit growth through enzymatic interference has been documented.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results highlight the potential of the compound as an antimicrobial agent against key pathogens.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have demonstrated variable effects:

  • MTT Assay Results : Certain derivatives maintain cell viability at therapeutic doses while exhibiting cytotoxic effects at higher concentrations. This indicates a potential therapeutic window for further development .

Anti-inflammatory and Anticancer Properties

In vivo studies have shown that related triazole derivatives can reduce inflammatory markers such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO) in animal models. Histopathological analyses revealed minimal gastric mucosal damage, suggesting favorable safety profiles for anti-inflammatory applications .

Case Studies

  • Inflammation Model Study : A notable study administered a related triazole derivative in an animal model of inflammation. Results indicated significant reductions in inflammatory markers alongside histopathological improvements.
  • Anticancer Activity Assessment : Compounds similar to the one in focus have demonstrated antiproliferative effects in various cancer cell lines. Molecular docking studies suggest favorable interactions with cancer-related targets, supporting their potential as anticancer agents .

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